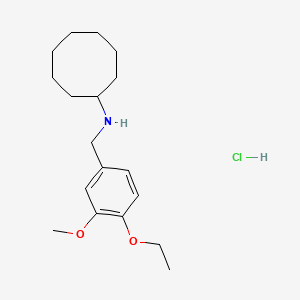![molecular formula C16H13Cl2NO5 B4399737 4-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}-2-methoxyphenyl acetate](/img/structure/B4399737.png)
4-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}-2-methoxyphenyl acetate
Übersicht
Beschreibung
4-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}-2-methoxyphenyl acetate, also known as DCQA, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. DCQA is a derivative of the well-known anti-inflammatory drug, aspirin, and has been found to possess anti-inflammatory, anti-cancer, and anti-viral properties.
Wirkmechanismus
The mechanism of action of 4-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}-2-methoxyphenyl acetate is not fully understood, but it is believed to involve the inhibition of the COX-2 enzyme, which is responsible for the production of inflammatory prostaglandins. This compound has also been found to inhibit the activation of the NF-κB pathway, which is involved in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects:
This compound has been found to possess anti-inflammatory, anti-cancer, and anti-viral properties. In addition, this compound has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important in the growth and spread of cancer cells. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
4-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}-2-methoxyphenyl acetate has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. In addition, this compound has been found to be stable under a wide range of conditions, making it suitable for use in various assays. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 4-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}-2-methoxyphenyl acetate. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the potential use of this compound in combination with other anti-cancer drugs to enhance their effectiveness. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of cancer and viral infections.
Wissenschaftliche Forschungsanwendungen
4-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}-2-methoxyphenyl acetate has shown potential applications in scientific research, particularly in the fields of cancer and viral infections. Studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been found to possess anti-viral properties, inhibiting the replication of the hepatitis B virus.
Eigenschaften
IUPAC Name |
[4-[(3,5-dichloro-4-hydroxyphenyl)carbamoyl]-2-methoxyphenyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO5/c1-8(20)24-13-4-3-9(5-14(13)23-2)16(22)19-10-6-11(17)15(21)12(18)7-10/h3-7,21H,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFBFKJBIFWQOIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C(=C2)Cl)O)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)phenol](/img/structure/B4399672.png)
![2-{[(4-formylphenoxy)acetyl]amino}-N-(3-methylphenyl)benzamide](/img/structure/B4399674.png)
![1-[2-(2-allyl-6-chlorophenoxy)ethyl]-1H-imidazole hydrochloride](/img/structure/B4399685.png)
![N-(2-{[2-(phenylthio)acetyl]amino}phenyl)-2-furamide](/img/structure/B4399686.png)
![1-{2-[3-(1-piperidinyl)propoxy]phenyl}-1-propanone hydrochloride](/img/structure/B4399693.png)
![N-(2,3-dimethylphenyl)-2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4399699.png)

![2-[(3-chlorobenzyl)thio]-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide](/img/structure/B4399712.png)
![1-methyl-4-[3-(2-propoxyphenoxy)propyl]piperazine hydrochloride](/img/structure/B4399715.png)
![4-({[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-1,3-thiazol-2-amine](/img/structure/B4399727.png)
amine hydrochloride](/img/structure/B4399729.png)

![7-chloro-4-[4-(3-chloro-4-methylbenzoyl)-1-piperazinyl]quinoline](/img/structure/B4399750.png)
![4-{5-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4399762.png)